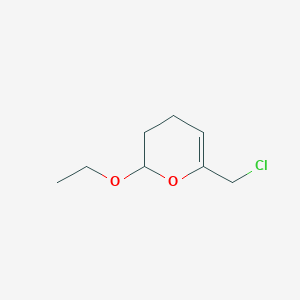
6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran is an organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This specific compound is characterized by the presence of a chloromethyl group at the 6th position and an ethoxy group at the 2nd position of the dihydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the chloromethylation of 2-ethoxy-3,4-dihydro-2H-pyran using formaldehyde and hydrogen chloride in the presence of a catalyst such as zinc chloride . This reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions with a suitable solvent such as dichloromethane.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones .
Aplicaciones Científicas De Investigación
6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran exerts its effects involves the interaction of its functional groups with specific molecular targets. For instance, the chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function . The ethoxy group may enhance the compound’s solubility and facilitate its interaction with hydrophobic environments .
Comparación Con Compuestos Similares
Similar Compounds
6-(Chloromethyl)-2-methoxy-3,4-dihydro-2H-pyran: Similar structure but with a methoxy group instead of an ethoxy group.
6-(Bromomethyl)-2-ethoxy-3,4-dihydro-2H-pyran: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran is unique due to the combination of its chloromethyl and ethoxy groups, which confer specific reactivity and solubility properties.
Propiedades
Número CAS |
61092-72-6 |
|---|---|
Fórmula molecular |
C8H13ClO2 |
Peso molecular |
176.64 g/mol |
Nombre IUPAC |
6-(chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C8H13ClO2/c1-2-10-8-5-3-4-7(6-9)11-8/h4,8H,2-3,5-6H2,1H3 |
Clave InChI |
LRTMYYXWBHPKLT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CCC=C(O1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


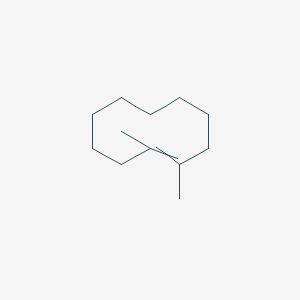
![N-Methyl-N-[(3-nitrophenyl)sulfanyl]methanamine](/img/structure/B14594427.png)

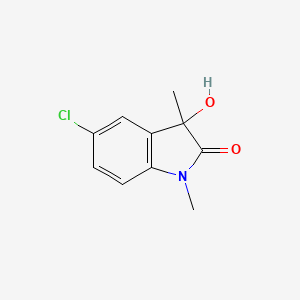
![[1,1'-Biphenyl]-2,2',5,5'-tetramine](/img/structure/B14594454.png)
![2-{(E)-[(4-Aminophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid](/img/structure/B14594456.png)
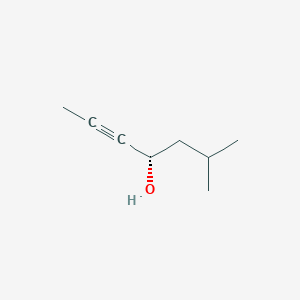
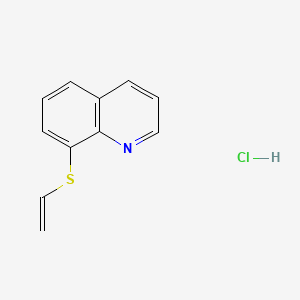
![N-[3-(3-Nitrophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14594469.png)
![7,8-Dichloro-2,4-dimethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B14594479.png)

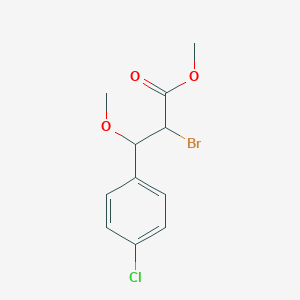
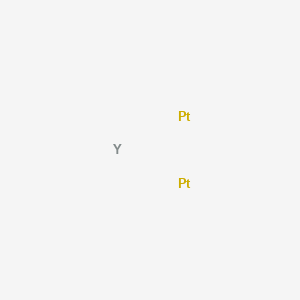
![1-Phenyl-3-[(2H-tetrazol-5-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B14594494.png)
